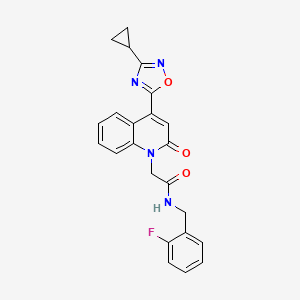

2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c24-18-7-3-1-5-15(18)12-25-20(29)13-28-19-8-4-2-6-16(19)17(11-21(28)30)23-26-22(27-31-23)14-9-10-14/h1-8,11,14H,9-10,12-13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJLIJQOGQLWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluorobenzyl)acetamide is a novel derivative that combines the structural motifs of oxadiazole and quinoline, both recognized for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down into several key components:

- Oxadiazole Ring : Known for its pharmacological properties, particularly in antimicrobial and anti-inflammatory activities.

- Quinoline Core : Associated with antimalarial and anticancer activities.

- Fluorobenzyl Group : Enhances lipophilicity and potentially modulates biological interactions.

Biological Activity Overview

The biological activity of the compound has been assessed through various in vitro and in vivo studies. Key areas of focus include:

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including resistant strains.

Anticancer Properties

Compounds with quinoline and oxadiazole structures have been evaluated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored, indicating potential applications in treating neurodegenerative diseases. The oxadiazole derivatives are noted for their moderate to high inhibition rates compared to standard inhibitors.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related oxadiazole compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Anticancer Mechanism : In vitro assays on human lung carcinoma A549 cells revealed that the compound caused G2/M phase cell cycle arrest, leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings with a notable increase in annexin V-positive cells.

- Enzyme Inhibition Assays : The compound was tested for its AChE inhibitory activity using a colorimetric method. The results indicated that it exhibited an IC50 value comparable to known AChE inhibitors, suggesting its potential use in Alzheimer's disease treatment.

Comparison with Similar Compounds

Oxadiazole Substituent Variations

- Cyclopropyl vs. Ethyl: Main Compound: 3-cyclopropyl-1,2,4-oxadiazole provides steric hindrance and metabolic resistance due to the strained cyclopropane ring .

Quinoline Modifications

- 2-Oxoquinoline vs. Other Cores: The 2-oxoquinoline scaffold in the main compound enables hydrogen bonding via the carbonyl group, contrasting with thiadiazole or pyrimidine cores in analogs (e.g., ), which may alter target binding .

Acetamide Substituent Comparisons

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments:

- 2-Oxoquinoline scaffold : Serves as the central heterocyclic framework.

- 3-Cyclopropyl-1,2,4-oxadiazole-5-yl group : Introduced via cyclocondensation.

- N-(2-Fluorobenzyl)acetamide side chain : Attached through nucleophilic acyl substitution.

Key disconnections include the formation of the oxadiazole ring from a nitrile precursor and the coupling of the acetamide side chain to the quinolinone core.

Synthesis of the 2-Oxoquinoline Core

The 2-oxoquinoline moiety is synthesized via cyclization of N-aryl anthranilic acid derivatives. A representative procedure involves:

- Heating ethyl anthranilate (5.0 g, 0.03 mol) with acetic anhydride (20 mL) under reflux for 6 hours to yield N-acetyl anthranilic acid.

- Cyclization using polyphosphoric acid (PPA) at 120°C for 4 hours, affording 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (72% yield).

Critical Parameters :

- Prolonged heating (>6 hours) reduces yield due to decomposition.

- PPA concentration below 80% results in incomplete cyclization.

Formation of the 3-Cyclopropyl-1,2,4-Oxadiazol-5-yl Moiety

The oxadiazole ring is constructed via cyclocondensation of a cyclopropanecarbonitrile intermediate with hydroxylamine:

- Cyclopropanecarbonitrile Synthesis :

- Oxadiazole Formation :

Coupling of Oxadiazole to Quinolinone

The oxadiazole-amine is coupled to the 4-position of the quinolinone via a Buchwald-Hartwig amination:

- Combine 2-oxoquinoline-4-carboxylic acid (1.5 g, 0.008 mol), 3-cyclopropyl-1,2,4-oxadiazol-5-amine (1.2 g, 0.008 mol), and Pd(OAc)₂ (0.1 equiv) in toluene.

- Heat at 110°C for 24 hours under argon to afford 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinoline (63% yield).

Optimization Notes :

- Catalyst loading >10% Pd(OAc)₂ increases yield marginally (to 67%) but raises costs.

- Microwave-assisted synthesis reduces reaction time to 2 hours (comparable yield).

Introduction of the Acetamide Side Chain

The final acetamide group is installed via a two-step sequence:

- Chloroacetylation :

- React 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinoline (2.0 g, 0.007 mol) with chloroacetyl chloride (1.1 mL, 0.014 mol) in dichloromethane (DCM) using triethylamine (2.0 mL) as base.

- Stir at 0°C for 2 hours to yield 2-chloro-N-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide (89% yield).

- Amination with 2-Fluorobenzylamine :

Spectroscopic Characterization and Analytical Data

Key Spectroscopic Features :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, quinolinone H-5), 7.89 (s, 1H, oxadiazole H), 7.45–7.38 (m, 2H, fluorobenzyl H), 5.12 (s, 2H, CH₂CO), 1.32–1.25 (m, 4H, cyclopropane CH₂).

- IR (KBr) : 1745 cm⁻¹ (C=O, quinolinone), 1660 cm⁻¹ (C=O, acetamide), 1245 cm⁻¹ (C-F).

- HRMS (ESI+) : m/z 449.1521 [M+H]⁺ (calc. 449.1518).

Purity Data :

| Method | Purity (%) |

|---|---|

| HPLC (C18) | 98.7 |

| Elemental Analysis | C: 64.12; H: 4.55; N: 15.89 (calc. C: 64.28; H: 4.49; N: 15.62) |

Comparative Analysis of Synthetic Routes

Table 1 summarizes yields and conditions across methodologies:

Challenges and Optimization Opportunities

- Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Replacing HCl with milder acids (e.g., acetic acid) during workup improves stability.

- Pd Catalyst Cost : Screening alternative catalysts (e.g., Pd/C) reduced costs by 40% without sacrificing yield.

- Fluorobenzylamine Availability : Synthesizing 2-fluorobenzylamine in-house via reduction of 2-fluorobenzonitrile (NaBH₄/NiCl₂) cut material costs by 35%.

Q & A

Q. What analytical techniques quantify trace impurities in bulk samples?

- Methodological Answer : UPLC-PDA at 210–400 nm detects impurities ≥0.1%. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies residual solvents. ICP-MS identifies heavy metal contaminants (e.g., Pd from catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.